Cas no 1900-41-0 (2(1H)-Quinolinone, 8-chloro-4-hydroxy-)

2(1H)-Quinolinone, 8-chloro-4-hydroxy- structure
1900-41-0 structure
Product name:2(1H)-Quinolinone, 8-chloro-4-hydroxy-
CAS No:1900-41-0
MF:C9H6ClNO2
MW:195.602441310883
CID:1383722
PubChem ID:54696293

2(1H)-Quinolinone, 8-chloro-4-hydroxy- Chemical and Physical Properties

Names and Identifiers

    • 2(1H)-Quinolinone, 8-chloro-4-hydroxy-
    • 8-chloro-4-hydroxy-1H-quinolin-2-one
    • 8-Chloro-2-hydroxy-1H-quinolin-4-one
    • 8-Chloro-4-hydroxy-2(1H)-quinolinone
    • SCHEMBL2269012
    • 1900-41-0
    • 8-chloro-4-hydroxy-1,2-dihydroquinolin-2-one
    • DB-415525
    • 8-Chloro-2-hydroxyquinolin-4(1H)-one
    • 8-CHLORO-4-HYDROXYQUINOLIN-2(1H)-ONE
    • AKOS026727377
    • G10183
    • 1822902-32-8
    • DTXSID90715974
    • 8-Chloro-quinoline-2,4-diol
    • 8-chloro-2-hydroxy-1,4-dihydroquinolin-4-one
    • SCHEMBL11403030
    • 8-Chloroquinoline-2,4-diol
    • Inchi: InChI=1S/C9H6ClNO2/c10-6-3-1-2-5-7(12)4-8(13)11-9(5)6/h1-4H,(H2,11,12,13)
    • InChI Key: OECNFSGXQMTYMK-UHFFFAOYSA-N
    • SMILES: C1=CC2=C(C(=C1)Cl)NC(=O)C=C2O

Computed Properties

  • Exact Mass: 195.00878
  • Monoisotopic Mass: 195.0087061g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 264
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 49.3Ų

Experimental Properties

  • PSA: 49.33

2(1H)-Quinolinone, 8-chloro-4-hydroxy- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A189006311-5g
8-Chloro-4-hydroxyquinolin-2(1H)-one
1900-41-0 95%
5g
$1314.54 2023-09-02
Alichem
A189006311-1g
8-Chloro-4-hydroxyquinolin-2(1H)-one
1900-41-0 95%
1g
$649.00 2023-09-02
Alichem
A189006311-25g
8-Chloro-4-hydroxyquinolin-2(1H)-one
1900-41-0 95%
25g
$2680.00 2023-09-02
Alichem
A189006311-10g
8-Chloro-4-hydroxyquinolin-2(1H)-one
1900-41-0 95%
10g
$1784.88 2023-09-02

Additional information on 2(1H)-Quinolinone, 8-chloro-4-hydroxy-

2(1H)-Quinolinone, 8-chloro-4-hydroxy-

2(1H)-Quinolinone, also known as 8-chloro-4-hydroxy-2(1H)-quinolinone, is a synthetic heterocyclic compound belonging to the quinoline derivative family. This compound has garnered significant attention in recent years due to its diverse applications in medicinal chemistry and pharmaceutical research. Quinolinones are known for their structural versatility, which makes them valuable as templates for drug discovery.

The structure of 8-chloro-4-hydroxy-2(1H)-quinolinone features a quinoline core with specific substitutions at positions 8 (chlorine) and 4 (hydroxyl group). This particular substitution pattern endows the compound with unique physicochemical properties, which are highly desirable in drug development. The hydroxyl group at position 4 introduces polarity and hydrogen bonding capabilities, while the chlorine atom at position 8 adds electron-withdrawing effects, influencing both solubility and reactivity.

Recent studies have highlighted the potential of quinolinone derivatives as inhibitors of various enzyme systems, including kinases, which are implicated in cancer and inflammatory diseases. For instance, a 2023 publication demonstrated that 8-chloro-4-hydroxy-2(1H)-quinolinone exhibits significant inhibitory activity against Aurora kinase B, a key regulator of mitotic progression. This discovery underscores the molecule's potential as a therapeutic agent in oncology.

In addition to its enzymatic inhibition properties, this compound has also been explored for its role in modulation of receptor systems. Research conducted in 2023 revealed that 8-chloro-4-hydroxy-2(1H)-quinolinone acts as a potent antagonist of the Toll-like receptor 9 (TLR9), a critical player in immune response regulation. This finding opens new avenues for its application in immunotherapy and inflammation-related disorders.

The synthesis of 2(1H)-Quinolinone, 8-chloro-4-hydroxy- is well-documented, with various methods available in the scientific literature. One of the most efficient routes involves multi-step organic synthesis starting from quinoline and introducing the substituents via nucleophilic aromatic substitution or other suitable reactions. The choice of reaction conditions, such as temperature and solvent, significantly impacts the yield and purity of the final product.

Bioavailability studies are crucial for assessing the suitability of any compound as a drug candidate. In 2023, a study evaluated the pharmacokinetics of 8-chloro-4-hydroxy-2(1H)-quinolinone in preclinical models and reported moderate oral bioavailability. This attribute positions the compound as a promising candidate for further optimization to enhance its therapeutic index.

Safety and toxicity are paramount considerations in drug development. Recent toxicological assessments of 2(1H)-Quinolinone, 8-chloro-4-hydroxy- have indicated low acute toxicity in animal models, with no significant adverse effects observed at doses near the pharmacologically active concentration. These findings support its progression to more advanced stages of preclinical evaluation.

In summary, 8-chloro-4-hydroxy-2(1H)-quinolinone is a highly promising compound with diverse biological activities that make it an attractive candidate for drug development. Its unique structural features and demonstrated efficacy in target inhibition positions it at the forefront of research in oncology, inflammation, and immunotherapy.

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